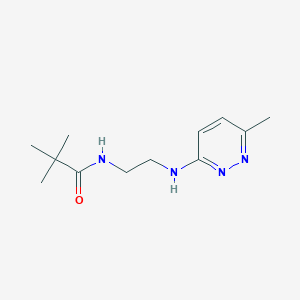

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide

Description

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)pivalamide is a pivalamide derivative featuring a pyridazine core substituted with a methyl group at position 6 and an ethylamino-pivalamide side chain. Pyridazine rings are nitrogen-containing heterocycles known for their electron-deficient nature, which enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. The pivalamide (2,2-dimethylpropanamide) group confers steric bulk and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to steric hindrance .

Properties

IUPAC Name |

2,2-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-5-6-10(16-15-9)13-7-8-14-11(17)12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWYRXWLQGLBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide serves as a versatile building block in organic synthesis, allowing researchers to create more complex chemical entities.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic transformations, contributing to advancements in synthetic methodologies .

Biology

- Cellular Studies : Researchers employ this compound to study cellular processes and molecular interactions. Its ability to interact with specific proteins makes it valuable for exploring signaling pathways .

- Biological Activity : Preliminary studies indicate potential antimicrobial and anticancer properties, making it a candidate for further biological evaluations .

Medicine

- Therapeutic Potential : this compound is being investigated for its role in drug development, particularly in targeting diseases such as cancer. Its unique pharmacological profile suggests it may inhibit key kinases involved in cancer progression .

- Mechanism of Action : The compound may modulate enzyme activity by binding to specific receptors or enzymes, influencing downstream signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

- Kinase Inhibition Studies : Research has demonstrated that structurally related compounds inhibit Bruton's tyrosine kinase (BTK), leading to reduced proliferation of malignant B cells. This suggests potential therapeutic applications in treating B-cell malignancies .

- Mechanistic Insights into Apoptosis Induction : Investigations have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and cleaving poly(ADP-ribose) polymerase (PARP), indicating their role in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyridazine ring in its structure plays a crucial role in its activity, allowing it to bind effectively to its targets .

Comparison with Similar Compounds

Antimicrobial Activity ():

Triazine-pivalamide hybrids (e.g., Compound 6, ) inhibit Gram-positive bacteria (MIC: 8–32 µg/mL) and Gram-negative strains (MIC: 16–64 µg/mL) via disruption of cell wall synthesis . The target compound’s pyridazine core, with higher electron deficiency, may enhance interactions with bacterial enzymes.

CFTR Correctors ():

Bithiazole-pivalamide hybrids (e.g., N-(3-(2-bromoacetyl)phenyl)pivalamide) act as ΔF508-CFTR correctors, restoring chloride channel function in cystic fibrosis models (EC₅₀: ~1–5 µM) . The target compound’s ethylamino linker could improve membrane permeability compared to rigid aromatic systems.

Reactivity in Lithiation ():

N-(2-(2-methylphenyl)ethyl)pivalamide undergoes α-lithiation (N and CH₂ positions) with n-BuLi, enabling electrophilic substitutions (e.g., benzophenone addition, 85% yield) . The target compound’s pyridazine ring may direct lithiation to adjacent positions, offering regioselective functionalization.

Commercial Availability and Cost

Pyridine-pivalamide analogs (e.g., ) are commercially available at ~$400–6000 per gram, depending on purity and scale . The target compound’s complex synthesis and niche applications likely place its cost in the higher range ($2000–10,000/g), comparable to triazine-pivalamide hybrids ().

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a pivalamide moiety and a pyridazine derivative. Its chemical formula is C₁₁H₁₄N₄O, indicating the presence of nitrogen-rich functional groups that may contribute to its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine metabolism and is implicated in cancer and autoimmune diseases .

Biological Activity Profile

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including colon and pancreatic cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the S-phase due to DHODH inhibition .

- Inflammatory Disease Models : In animal models of lupus, compounds related to this compound showed promise in reducing disease severity by inhibiting TLR-mediated signaling pathways. This suggests potential applications in treating autoimmune diseases .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the pivalamide group can enhance the compound's potency against specific targets while minimizing off-target effects. This insight is crucial for optimizing lead compounds for clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.